molecular formula C8H6BrFN2 B13678152 7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine

7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13678152
M. Wt: 229.05 g/mol
InChI Key: SETIMTSEOSCZIM-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-1-methylpyrrole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled temperature and solvent conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: It is used in the design and synthesis of chemical probes to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.

    4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a different substitution pattern.

Uniqueness

7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

7-bromo-4-fluoro-1-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-12-3-2-5-6(10)4-11-8(9)7(5)12/h2-4H,1H3

InChI Key

SETIMTSEOSCZIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=C2F)Br

Origin of Product

United States

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